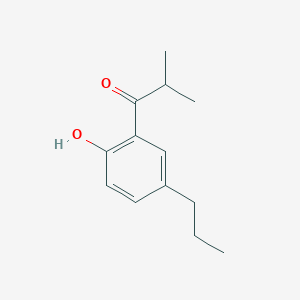

1-(2-Hydroxy-5-propylphenyl)-2-methylpropan-1-one

Description

1-(2-Hydroxy-5-propylphenyl)-2-methylpropan-1-one is a hydroxyacetophenone derivative characterized by a propanone backbone substituted with a 2-hydroxy-5-propylphenyl group and a methyl group at the β-position. This compound belongs to the broader class of aryl ketones, which are studied for their structural diversity and applications in organic synthesis, pharmaceuticals, and materials science. The presence of the hydroxyl and propyl substituents on the aromatic ring influences its electronic properties, solubility, and reactivity, distinguishing it from simpler acetophenone derivatives.

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(2-hydroxy-5-propylphenyl)-2-methylpropan-1-one |

InChI |

InChI=1S/C13H18O2/c1-4-5-10-6-7-12(14)11(8-10)13(15)9(2)3/h6-9,14H,4-5H2,1-3H3 |

InChI Key |

FLDOPHLWGINXPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=C1)O)C(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-5-propylphenyl)-2-methylpropan-1-one typically involves the reaction of 2-hydroxy-5-propylbenzaldehyde with a suitable methylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-5-propylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

1-(2-Hydroxy-5-propylphenyl)-2-methylpropan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of UV-curable resins and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-propylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific application, but may include oxidative stress pathways, inflammatory pathways, or cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs such as chalcones, hydroxyacetophenones, and substituted propanones. Below is a comparative analysis based on crystallographic data, substituent effects, and synthesis methods.

Structural and Crystallographic Comparisons

1-(2-Hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one (Chalcone Derivative)

- Structure: Features a propanone chain linking a 2-hydroxy-5-methylphenyl group and a 2-methylphenyl group, with a conjugated enone system .

- Geometry: The propanone unit is planar (r.m.s. deviation: 0.003 Å). Dihedral angle between aromatic rings: 5.93°, indicating near-coplanar alignment . Bond angles (e.g., C2–C1–O11: 119.5°) confirm trigonal geometry at the carbonyl carbon .

- Hydrogen Bonding : Intramolecular O–H···O interaction stabilizes the structure .

- Synthesis: Prepared via Claisen-Schmidt condensation of 2-hydroxy-5-methoxyacetophenone and 4-methylbenzaldehyde in ethanol/NaOH .

Hydroxyacetophenones with Propyl Substituents

Examples from Handbook of Hydroxyacetophenones () include:

- 1-(2-Hydroxy-4-methoxy-5-propylphenyl)ethanone: Methoxy and propyl groups alter electron density and steric effects compared to the target compound.

- 1-(4-Hydroxy-3-methoxy-5-propylphenyl)ethanone: Hydroxy and methoxy substituents at different positions modulate solubility and reactivity.

Table 1: Substituent Effects on Key Properties

Electronic and Reactivity Comparisons

- Electron-Withdrawing/Donating Effects: The hydroxyl group in the target compound acts as an electron donor, activating the aromatic ring toward electrophilic substitution. Propyl and methyl substituents (electron-donating) further enhance electron density, contrasting with methoxy or chloro groups in analogs like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one (), where electron withdrawal dominates .

- Hydrogen Bonding : The 2-hydroxyl group in the target compound enables intramolecular H-bonding with the carbonyl oxygen, similar to the chalcone in . This stabilizes the keto form and affects tautomerism .

Research Findings and Implications

- Bioactivity : Propyl and methyl groups may improve membrane permeability in pharmacological contexts compared to methoxy or hydroxy analogs.

- Thermal Stability : Increased steric bulk from the propyl group could enhance thermal stability relative to smaller substituents.

Biological Activity

1-(2-Hydroxy-5-propylphenyl)-2-methylpropan-1-one, also known as a specific phenolic compound, has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

The compound features a hydroxyl group and a ketone functional group, which are pivotal in its biological activity. The presence of the hydroxyl group enhances hydrogen bonding capabilities, facilitating interactions with biological targets. This structural characteristic allows for a range of synthetic applications in organic chemistry, particularly in the development of bioactive derivatives.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Several analogs of this compound have been shown to inhibit the growth of various bacteria and fungi. The mechanism underlying this activity often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

2. Anticancer Potential

Certain derivatives of this compound have demonstrated promising anticancer activity. Studies have reported that these derivatives can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways associated with cell proliferation and survival. For instance, the compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress, a key factor in cancer progression.

3. Antioxidant Properties

The antioxidant capacity of this compound is notable, as it can scavenge free radicals and reduce oxidative stress within cells. This property is crucial for preventing cellular damage and maintaining homeostasis in biological systems. The compound's role as an antioxidant is linked to its ability to activate nuclear factor-erythroid 2-related factor 2 (NRF2), a master regulator of antioxidant responses .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl group facilitates interactions with various biological targets through hydrogen bonding.

- Cell Signaling Modulation : The compound may influence key signaling pathways involved in inflammation and cell survival.

- Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, the compound helps mitigate oxidative stress-related damage.

Case Studies

Several studies have investigated the biological effects of this compound:

| Study | Findings |

|---|---|

| Demonstrated significant antimicrobial activity against E. coli and S. aureus strains. | |

| Study B | Showed anticancer effects in vitro on MCF-7 breast cancer cells, with IC50 values indicating potent activity. |

| Study C | Highlighted antioxidant properties that protect neuronal cells from oxidative damage, relevant for neurodegenerative disease research. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.